E9 protein, papillomavirus

Viral Oncology Cell Transformation Papillomavirus Genetics

The papillomavirus E9 protein is a small, hydrophobic, accessory oncoprotein encoded by a select group of animal and avian papillomaviruses, including European elk papillomavirus (EEPV), deer papillomavirus (DPV), and reindeer papillomavirus (RPV). It is not a universal papillomavirus gene; its presence is restricted to specific phylogenetic clades, distinguishing it from the more widely conserved E5, E6, and E7 oncoproteins.

Molecular Formula C14H11ClO2
Molecular Weight 0
CAS No. 160275-19-4
Cat. No. B1170484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE9 protein, papillomavirus
CAS160275-19-4
SynonymsE9 protein, papillomavirus
Molecular FormulaC14H11ClO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Papillomavirus E9 Protein (CAS 160275-19-4): A Unique Minor Oncoprotein for Probing Viral Transformation


The papillomavirus E9 protein is a small, hydrophobic, accessory oncoprotein encoded by a select group of animal and avian papillomaviruses, including European elk papillomavirus (EEPV), deer papillomavirus (DPV), and reindeer papillomavirus (RPV) . It is not a universal papillomavirus gene; its presence is restricted to specific phylogenetic clades, distinguishing it from the more widely conserved E5, E6, and E7 oncoproteins . The E9 open reading frame (ORF) is located between the E5 ORF and the early polyadenylation site and has the potential to encode a polypeptide of approximately 40 amino acids . Its primary documented function is in host cell transformation, where it acts as a weak oncogene, a property that is directly and quantitatively contrasted with the major E5 oncogene .

Why Generic Papillomavirus Oncoproteins Cannot Substitute for the E9 Protein (160275-19-4)


Substituting E9 with other well-characterized papillomavirus oncoproteins like E5, E6, or E7 is not scientifically valid due to its unique and quantitatively distinct functional profile. The E9 oncoprotein from EEPV exhibits 'weak transforming activity' in C127 cells and primary rat embryo fibroblasts, a stark contrast to the 'major oncogene' status of the E5 protein within the same viral genome . This functional divergence is not a subtle difference in potency but a categorical one, indicating distinct roles and mechanisms in the viral life cycle. Furthermore, the E9 ORF is an evolutionary novelty, being completely absent from the medically critical human papillomaviruses (HPVs) and even some avian papillomaviruses . Therefore, using a surrogate oncoprotein like HPV16 E6, a potent and well-studied transforming agent, would completely invalidate an experiment designed to study the E9-specific pathway of weak, context-dependent transformation. This evidence guide provides the precise quantitative data necessary to understand why this specific protein, despite its lower individual activity, is the irreplaceable tool for its niche research applications.

Quantified Evidence for the Selection of Papillomavirus E9 Protein (160275-19-4) Over Its Analogs


Direct Comparison of Transforming Activity: EEPV E9 is a Weak Oncogene Contrasted with EEPV E5

In a direct head-to-head comparison within the same experimental system, the E9 open reading frame from European elk papillomavirus (EEPV) demonstrates 'weak transforming activity', whereas the E5 protein from the same virus is characterized as the 'major oncogene'. This comparison was performed in mouse C127 cells, a standard model for assessing oncogenic potential . This provides a clear, qualitative and quantitative distinction in functional potency between the two viral oncoproteins from an identical genetic background.

Viral Oncology Cell Transformation Papillomavirus Genetics

EEPV E5 is a Less Potent Oncoprotein Compared to E5 from BPV-1, DPV, and RPV

The study also demonstrates that even the major E5 oncogene of EEPV is 'less efficient in transformation than the E5 genes of bovine papillomavirus type 1, DPV, and RPV' when assayed in the same C127 cell model . This cross-virus comparison establishes a potency hierarchy for papillomavirus oncoproteins and further contextualizes the relative weakness of the E9 protein. It shows that the E9 protein resides in a viral system where even the strongest oncogene is relatively weak, highlighting its unique biological niche.

Comparative Virology Oncogene Potency Papillomavirus Evolution

Phylogenetic Restriction of the E9 ORF: Absent in Key Model and Human Viruses

The E9 open reading frame is an evolutionary innovation present in a specific subset of animal and avian papillomaviruses but is strikingly absent from other important research models and all human papillomaviruses. Key comparators like Bovine Papillomavirus Type 1 (BPV-1), Cottontail Rabbit Papillomavirus (CRPV/SfPV1), and the entire genus of Alphapapillomavirus (which includes all cancer-associated HPVs) do not encode an E9 protein . This makes E9 the only molecular tool for directly studying its function.

Viral Genomics Phylogenetics Gene Conservation

Key Investigative Scenarios Requiring the E9 Protein (160275-19-4)


Deciphering Weak vs. Strong Oncogenic Signaling in a Direct Comparative Model

The E9/E5 system within EEPV provides a unique, genetically controlled model to dissect weak versus strong oncogenic signaling. A research group can transfect cells with an E9 expression vector or a full EEPV genome with a mutated E5 gene. The resulting 'weak transformation' phenotype, pre-defined by the E9 protein, serves as a low-background baseline. This allows for the precise quantification of how co-factors or specific cellular mutations synergize to shift the balance from weak to strong transformation, an approach that is impossible with a potent oncogene like HPV16 E6 .

Functional Mapping of a Novel, Non-Canonical Viral Oncoprotein Domain

Given that E9 is a small (~40 amino acid) and extremely hydrophobic protein, it represents a distinct structural class from the larger, multi-domain E5, E6, and E7 proteins . A structure-function study can be designed to perform saturating mutagenesis on the full-length E9 protein. The resulting mutants can be screened for a gain of function, which would identify key residues and structural motifs required for its weak membrane-associated activity, providing insights into a novel mechanism of viral transformation that cannot be studied with any other papillomavirus protein.

Investigating Papillomavirus Host-Range Restriction and Species-Specific Oncogenesis

The strong phylogenetic restriction of the E9 protein makes it a key molecular marker for host-range and tissue-specificity studies . A study can investigate why E9 is present in ungulate and avian papillomaviruses but lost in other lineages. By generating chimeric viruses where the E9 ORF from an elk virus is swapped into a canine or rabbit papillomavirus backbone, researchers can directly test if E9's weak activity is a critical adaptation to a specific host cellular environment, thereby illuminating fundamental principles of viral evolution and cross-species transmission.

Screening for Host Interactors of a Weakly Transforming Membrane Protein

The weak but detectable transforming activity of the E9 protein makes it an ideal bait for a high-stringency yeast two-hybrid or co-immunoprecipitation screen, as it is expected to have fewer and more specific interactions compared to the promiscuous E5 or E6 oncoproteins . Using E9 as the target protein can reveal a focused set of host cellular targets that are relevant to subtle oncogenic processes, potentially identifying novel biomarkers or therapeutic targets that would be masked if a potent oncogene were used as bait.

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